molecular formula C9H11N5O4 B7765409 CID 448839

CID 448839

Cat. No. B7765409
M. Wt: 253.22 g/mol
InChI Key: BMQYVXCPAOLZOK-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopterin is a biochemical indicator for cellular proliferation . It is a precursor of tetrahydrobiopterin and can be used as a marker indicative of cell proliferation . Elevated levels of Neopterin are correlated to immune system activation, malignant disease, allograft rejection, and viral infections .


Physical And Chemical Properties Analysis

The physical and chemical properties of Neopterin were not found in the search results. Generally, these properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Immunology

Neopterin is synthesized in response to interferon-γ stimulation . It’s used as a marker of T helper cell-induced immune activation . This makes it a valuable tool in immunological research, particularly in studies related to immune response and inflammation.

Biochemistry

Neopterin is a precursor of biopterin synthesis . Biopterin is a co-factor in the synthesis of several neurotransmitters, including serotonin and dopamine. Therefore, Neopterin plays a crucial role in biochemical research related to these neurotransmitters.

Oxidative Stress

Neopterin is also an indicator of oxidative stress . It modulates the effects of reactive oxygen species (ROS) . This makes it useful in research related to oxidative stress, aging, and related diseases.

Safety and Hazards

The specific safety and hazard information for Neopterin was not found in the search results. It’s important to refer to the Safety Data Sheet (SDS) of a compound for detailed safety and hazard information .

Mechanism of Action

properties

IUPAC Name

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYVXCPAOLZOK-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 448839

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